

structure of hGAPDH-IN-1

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| Compound of Interest | | |
|----------------------|-------------|-----------|
| Compound Name: | hGAPDH-IN-1 | |
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Abstract

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis and has emerged as a significant target for therapeutic intervention in various diseases, including cancer. This technical guide provides a comprehensive overview of a novel covalent inhibitor, hGAPDH-IN-1 (also known as Compound F8). Unlike many GAPDH inhibitors that target the catalytic cysteine residue, hGAPDH-IN-1 exhibits a unique mechanism of action by forming a covalent adduct with an aspartic acid residue (Asp35) in the active site. This modification leads to the displacement of the essential cofactor NAD+, resulting in the inhibition of GAPDH enzymatic activity. This document details the chemical structure, synthesis, mechanism of action, and biological activity of hGAPDH-IN-1, supported by quantitative data and detailed experimental protocols.

Core Compound Details



| Property | Data | |
|-----------------------|--|--|
| Compound Name | hGAPDH-IN-1 (Compound F8) | |
| Chemical Structure | 2-((3-(4-bromophenyl)-2-oxiran-2- yl)methyl)isoindoline-1,3-dione | |
| Molecular Formula | C19H14BrNO3 | |
| Mechanism of Action | Forms a covalent adduct with Aspartic Acid 35 (Asp35) in the active site of human GAPDH, leading to the displacement of the NAD+ cofactor and subsequent inhibition of enzymatic activity.[1][2] | |
| IC50 (Enzymatic) | 39.31 μM for GAPDH enzymatic activity in HEK293 cell lysates.[1] | |
| IC50 (Cell Viability) | 50.64 μM in HEK293 cells.[1] | |

Synthesis Protocol

The synthesis of **hGAPDH-IN-1** involves a multi-step process. A plausible synthetic route, based on the synthesis of analogous compounds, is outlined below.

Step 1: Synthesis of N-allylphthalimide

Phthalimide is reacted with allyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature to yield N-allylphthalimide.

Step 2: Epoxidation of N-allylphthalimide

N-allylphthalimide is then subjected to epoxidation. A common method is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (DCM). This reaction converts the allyl group into an oxirane ring, yielding 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione.

Step 3: Ring-opening of the epoxide with a Grignard reagent



The epoxide ring is opened by reaction with a Grignard reagent, 4-bromophenylmagnesium bromide, which can be prepared from 4-bromobromobenzene and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF). This reaction introduces the 4-bromophenyl group.

Step 4: Ring closure to form the final product

The resulting intermediate is then treated to reform the epoxide ring at the more substituted carbon, yielding the final product, **hGAPDH-IN-1**. This can be achieved through a sequence of reactions involving activation of the hydroxyl group and subsequent intramolecular cyclization.

Experimental Protocols GAPDH Enzymatic Activity Assay

This protocol is adapted from commercially available kits and the primary research literature.[1]

Materials:

- HEK293 cell lysate
- hGAPDH-IN-1 (Compound F8)
- GAPDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)
- Glyceraldehyde-3-phosphate (GAP) substrate
- NAD+
- Enzyme mixture containing a developer that produces a colorimetric or fluorescent signal upon NADH production.
- 96-well microplate
- Microplate reader

Procedure:

Prepare HEK293 cell lysates by standard methods.



- In a 96-well plate, add 50 μL of cell lysate to each well.
- Add varying concentrations of **hGAPDH-IN-1** (e.g., 0-100 μM) to the wells.
- Incubate the plate at 37°C for a specified time (e.g., 24 hours).
- Prepare a reaction mixture containing GAPDH Assay Buffer, GAP substrate, and NAD+.
- Add 50 μL of the reaction mixture to each well.
- Immediately add the developer enzyme mixture.
- Measure the absorbance or fluorescence at the appropriate wavelength in a kinetic mode for 30-60 minutes at 37°C.
- Calculate the rate of NADH production, which is proportional to GAPDH activity.
- Plot the GAPDH activity against the concentration of hGAPDH-IN-1 to determine the IC₅₀ value.

Cell Viability Assay

Materials:

- HEK293 cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- hGAPDH-IN-1 (Compound F8)
- Cell viability reagent (e.g., MTT, resazurin)
- 96-well cell culture plate
- Incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:



- Seed HEK293 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
- Treat the cells with various concentrations of **hGAPDH-IN-1** (e.g., 0-100 μM) for 24 hours.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time (e.g., 1-4 hours).
- Measure the absorbance or fluorescence at the appropriate wavelength.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Cysteine-Reactive Probe Labeling Assay

This protocol is based on the methods described in the primary literature for identifying the unique mechanism of **hGAPDH-IN-1**.

Materials:

- HEK293 cell lysate
- hGAPDH-IN-1 (Compound F8)
- Iodoacetamide-alkyne (IA-alkyne) probe
- SDS-PAGE gels
- Fluorescence gel scanner

Procedure:

- Treat HEK293 cell lysates with varying concentrations of hGAPDH-IN-1 for 4 hours.
- Add the IA-alkyne probe (1 μM) to the lysates and incubate for 1 hour.
- Quench the reaction and prepare the samples for SDS-PAGE.



- Run the samples on an SDS-PAGE gel.
- Visualize the gel using a fluorescence scanner to detect the labeling of proteins by the IAalkyne probe. An enhancement of the signal for GAPDH in the presence of hGAPDH-IN-1 indicates the unique mechanism of action.

Mass Spectrometry Analysis of the Covalent Adduct

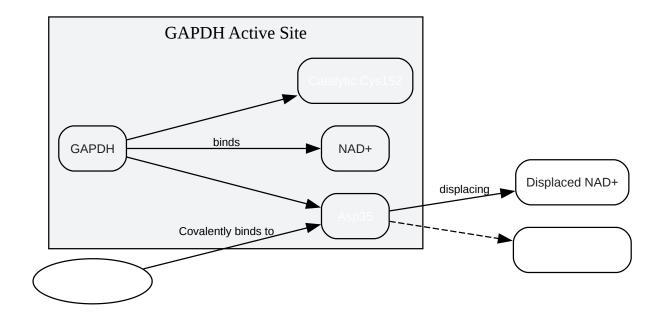
Procedure:

- Incubate purified recombinant human GAPDH with an excess of hGAPDH-IN-1.
- Remove the excess inhibitor by methods such as dialysis or size-exclusion chromatography.
- Digest the protein into peptides using a protease like trypsin.
- Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Search the MS/MS data against the human proteome database, including a variable modification on aspartic acid corresponding to the mass of hGAPDH-IN-1.
- Identification of a peptide with a mass shift on Asp35 confirms the formation of the covalent adduct.

Signaling Pathways and Experimental Workflows

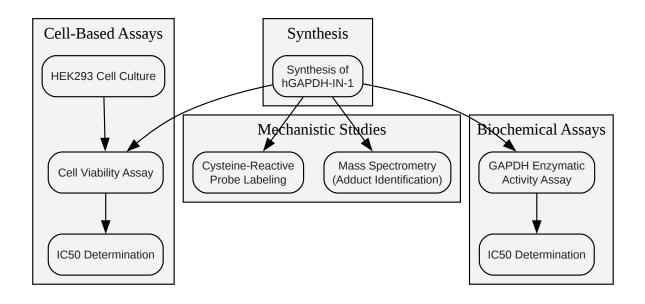
The following diagrams illustrate the mechanism of action of **hGAPDH-IN-1** and the experimental workflow for its characterization.





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Mechanism of hGAPDH-IN-1 Action.



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Experimental Workflow for **hGAPDH-IN-1** Characterization.



Conclusion

hGAPDH-IN-1 represents a novel class of GAPDH inhibitors with a distinct mechanism of action targeting a non-catalytic aspartate residue. This technical guide provides essential information for researchers interested in utilizing this compound as a tool to study the multifaceted roles of GAPDH or as a lead compound for the development of new therapeutics. The detailed protocols and structured data presented herein are intended to facilitate the replication and extension of these findings.

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References

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